molecular formula C8H14O2 B1609321 (Z)-Hex-2-enyl acetate CAS No. 56922-75-9

(Z)-Hex-2-enyl acetate

Cat. No.: B1609321
CAS No.: 56922-75-9
M. Wt: 142.2 g/mol
InChI Key: HRHOWZHRCRZVCU-WAYWQWQTSA-N
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Description

(Z)-Hex-2-enyl acetate (CAS: 56922-75-9) is an ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol. It is characterized by a six-carbon chain with a double bond at the second position in the (Z)-configuration and an acetyloxy group at the terminal end. This compound is notable for its fruity aroma descriptors, including apple, banana, and grape . It is sparingly soluble in water but miscible in ethanol and oils, with a density of ~0.898 g/mL (lit.) and a boiling point of 165–166°C .

Properties

CAS No.

56922-75-9

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

[(Z)-hex-2-enyl] acetate

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5-

InChI Key

HRHOWZHRCRZVCU-WAYWQWQTSA-N

SMILES

CCCC=CCOC(=O)C

Isomeric SMILES

CCC/C=C\COC(=O)C

Canonical SMILES

CCCC=CCOC(=O)C

Other CAS No.

56922-75-9

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: (Z)-Hex-2-enyl Acetate vs. (Z)-Hex-3-enyl Acetate

  • Structural Differences : The double bond position distinguishes these isomers. (Z)-Hex-3-enyl acetate (CAS: 3681-71-8) has a double bond at the third carbon, whereas (Z)-Hex-2-enyl acetate has it at the second.
  • Concentration in Natural Sources :
    • In peach cultivars, (Z)-Hex-3-enyl acetate (1,567.83 ± 248.83 ng/g) occurs at higher concentrations than (Z)-Hex-2-enyl acetate (1,592.25 ± 308.70 ng/g) in certain regions (e.g., HB) .
    • In olive oil, (Z)-Hex-3-enyl acetate concentrations (229–377 µg/kg) vastly exceed those of (Z)-Hex-2-enyl acetate (0.87–8.85 µg/kg) .
  • Odor Profiles: (Z)-Hex-3-enyl acetate: Strong "green, banana" notes, critical in olive oil and plum aroma . (Z)-Hex-2-enyl acetate: Milder "apple, banana, grape" notes, contributing to nuanced fruity profiles .

Geometric Isomers: (Z)- vs. (E)-Hex-2-enyl Acetate

  • Chemical Properties :
    • The (E)-isomer (CAS: 2497-18-9) has a trans-configuration, altering polarity and volatility. Its density (0.898 g/mL) and boiling point (165–166°C) closely match the (Z)-isomer .
  • Aroma Differences: (E)-Hex-2-enyl acetate is associated with sharper, "green" notes compared to the (Z)-isomer’s fruitiness .

Saturated Analog: Hexyl Acetate

  • Structure and Properties : Hexyl acetate (CAS: 142-92-7) lacks a double bond, resulting in higher hydrophobicity and a "fruity, sweet" aroma .
  • Concentration and Applications :
    • In peaches, hexyl acetate concentrations (1,782–2,290 ng/g) exceed both (Z)-Hex-2-enyl and (Z)-Hex-3-enyl acetates .
    • OAVs for hexyl acetate (178–229.1) are comparable to (Z)-Hex-3-enyl acetate, underscoring its role as a primary aroma compound .

Data Tables

Table 1: Key Physical and Chemical Properties

Compound CAS Number Molecular Weight Density (g/mL) Boiling Point (°C) Solubility
(Z)-Hex-2-enyl acetate 56922-75-9 142.2 0.898 165–166 Ethanol, oils
(Z)-Hex-3-enyl acetate 3681-71-8 142.2 ~0.895* ~170* Ethanol, oils
Hexyl acetate 142-92-7 144.21 0.879 169–172 Ethanol, oils
(E)-Hex-2-enyl acetate 2497-18-9 142.2 0.898 165–166 Ethanol, oils

*Estimated based on structural similarity .

Table 2: Concentration and Sensory Impact in Natural Matrices

Compound Peach (ng/g) Olive Oil (µg/kg) Odor Descriptors OAV (Peach, BJ)
(Z)-Hex-2-enyl acetate 1,592–1,821 0.87–8.85 Apple, banana, grape Not reported
(Z)-Hex-3-enyl acetate 482–1,568 229–377 Green, banana 195.98
Hexyl acetate 1,782–2,290 70–116 Fruity, sweet 191.51

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